N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
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Overview
Description
N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a thiazole ring
Preparation Methods
The synthesis of N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the difluorophenyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The difluorophenyl group can be reduced to form different derivatives.
Substitution: The phenylacetamide moiety can participate in substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluorophenyl group and thiazole ring play crucial roles in binding to these targets, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include those with difluorophenyl groups and thiazole rings, such as:
Fluconazole: A well-known antifungal agent with a similar difluorophenyl structure.
Tris(2-(2,4-difluorophenyl)pyridinato-C2,N]iridium(III): Used in OLED technology.
N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C19H16F2N2O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C19H16F2N2O3S2/c20-13-6-7-15(14(21)9-13)23-16-10-28(25,26)11-17(16)27-19(23)22-18(24)8-12-4-2-1-3-5-12/h1-7,9,16-17H,8,10-11H2 |
InChI Key |
IIMHMXXKBCBRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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